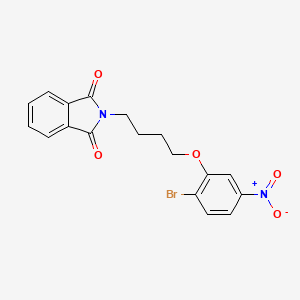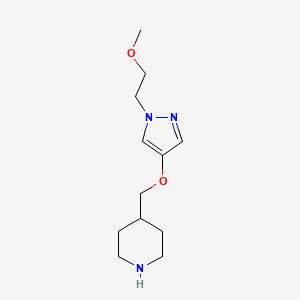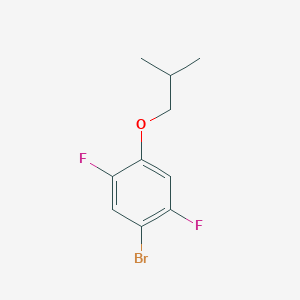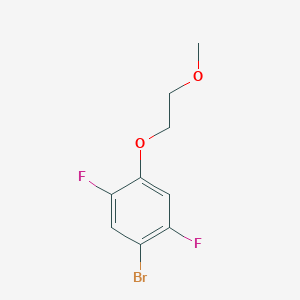
2-(4-(2-Bromo-5-nitrophenoxy)butyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Bromo-5-nitrophenoxy)butyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of an isoindoline-1,3-dione core, a butyl chain, and a bromonitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Bromo-5-nitrophenoxy)butyl)isoindoline-1,3-dione typically involves a multi-step process. One common method starts with the preparation of the isoindoline-1,3-dione core through the condensation of an aromatic primary amine with a maleic anhydride derivative . The resulting intermediate is then subjected to further functionalization to introduce the butyl chain and the bromonitrophenoxy group. This can be achieved through a series of substitution reactions, often involving reagents such as alkyl halides and nitrophenols .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Bromo-5-nitrophenoxy)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromonitrophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, sodium hydroxide, and other nucleophiles.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Major Products Formed
Substitution: Various substituted phenoxy derivatives.
Reduction: Amino derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-(4-(2-Bromo-5-nitrophenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(2-Bromo-5-nitrophenoxy)butyl)isoindoline-1,3-dione involves its interaction with various molecular targets. The compound’s bromonitrophenoxy group can interact with cellular proteins and enzymes, potentially inhibiting their activity. Additionally, the nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Bromo-5-nitrophenoxy)pentyl)isoindoline-1,3-dione: Similar structure but with a pentyl chain instead of a butyl chain.
2-(4-(2-Bromo-5-nitrophenoxy)ethyl)isoindoline-1,3-dione: Similar structure but with an ethyl chain instead of a butyl chain.
Uniqueness
2-(4-(2-Bromo-5-nitrophenoxy)butyl)isoindoline-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromonitrophenoxy group and an isoindoline-1,3-dione core makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[4-(2-bromo-5-nitrophenoxy)butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O5/c19-15-8-7-12(21(24)25)11-16(15)26-10-4-3-9-20-17(22)13-5-1-2-6-14(13)18(20)23/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCYEWNTHNSWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=C(C=CC(=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Amino-N-isobutylbicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174253.png)
![4-Amino-N-(3-methoxypropyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174262.png)







